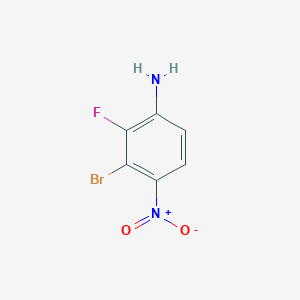

3-Bromo-2-fluoro-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

3-bromo-2-fluoro-4-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2 |

InChI Key |

CHJJAUJEDDAXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Aniline and Its Derivatives in Chemical Synthesis

Aniline (B41778), the simplest aromatic amine, and its derivatives are foundational materials in chemical synthesis. wikipedia.org Their importance is rooted in the reactivity of the amino group and the aromatic ring, making them key precursors for numerous industrial products. geeksforgeeks.orgbloomtechz.com The amino group can be readily modified, for instance, through diazotization reactions to form diazonium salts. These salts are highly valuable intermediates, enabling the introduction of a wide range of functional groups onto the aromatic ring via reactions like the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org

Furthermore, the amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, facilitating the synthesis of polysubstituted aromatic compounds. wikipedia.orggeeksforgeeks.org This inherent reactivity makes aniline derivatives indispensable in the production of:

Pharmaceuticals: Many aniline derivatives are crucial intermediates in the synthesis of drugs, including analgesics and antibacterial agents. sci-hub.seresearchgate.netchemimpex.com

Dyes and Pigments: The synthesis of azo dyes, widely used in the textile industry, often begins with the diazotization of aniline derivatives. geeksforgeeks.orgbloomtechz.comchemimpex.com

Polymers: Aniline is a key component in the manufacture of polymers like polyurethanes. bloomtechz.comsci-hub.se

Agrochemicals: A variety of herbicides and pesticides are synthesized from aniline-based precursors. geeksforgeeks.orgchemimpex.com

The broad applicability of these compounds underscores their central role in both industrial and academic research settings. sci-hub.seresearchgate.net

The Unique Reactivity of 3 Bromo 2 Fluoro 4 Nitroaniline

The reactivity of a substituted aromatic ring is profoundly influenced by the electronic nature of its substituents. numberanalytics.comlibretexts.org Electron-donating groups increase the ring's electron density, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. studymind.co.ukmsu.edu 3-Bromo-2-fluoro-4-nitroaniline possesses a fascinating and complex reactivity profile due to the specific arrangement of its functional groups.

The substituents on the aniline (B41778) ring are:

Amino group (-NH₂): A powerful activating group that donates electrons via resonance and directs incoming electrophiles to the ortho and para positions.

Nitro group (-NO₂): A strong deactivating group that withdraws electrons through both inductive and resonance effects, directing electrophiles to the meta position relative to itself. libretexts.org

Bromine (-Br) and Fluorine (-F): Halogens are deactivating due to their strong inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions because of resonance-based electron donation. libretexts.org

The directing effects of these groups are crucial for predicting reaction outcomes. The amino group directs towards positions 2, 4, and 6. However, positions 2 and 4 are already substituted. This leaves position 6 as the most likely site for electrophilic aromatic substitution, influenced by the powerful activating effect of the amino group. The deactivating nitro group at position 4 further reinforces this by making the positions ortho to it (3 and 5) less reactive. The halogens at positions 2 and 3 also exert their directing effects, but the overriding influence is typically the strongly activating amino group. This specific substitution pattern makes this compound a valuable intermediate for synthesizing highly functionalized molecules where precise regiochemistry is required.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-2-nitroaniline | 3-Bromo-4-nitroaniline | 3-Bromo-2-fluoroaniline (B1289246) |

| CAS Number | 886762-75-0 nih.govsynquestlabs.com | 7138-15-0 nih.gov | 40787-96-0 chemimpex.comchemicalbook.com | 58534-95-5 chemscene.com |

| Molecular Formula | C₆H₄BrFN₂O₂ nih.govsynquestlabs.com | C₆H₅BrN₂O₂ nih.gov | C₆H₅BrN₂O₂ chemimpex.comchemicalbook.com | C₆H₅BrFN chemscene.com |

| Molecular Weight | 235.01 g/mol nih.gov | 217.02 g/mol nih.gov | 217.02 g/mol chemimpex.com | 190.01 g/mol chemscene.com |

| Appearance | Yellow Powder chemimpex.com | - | Yellow powder chemimpex.com | - |

| Melting Point | - | - | 168-177 °C chemimpex.com | - |

Note: Data for the title compound is often listed under its synonym, 4-Bromo-3-fluoro-2-nitroaniline (B1273212). Data for some properties were not available in the searched literature.

Academic Research on Halogenated Nitroanilines

Regioselective Bromination Strategies for Aniline (B41778) Precursors

The introduction of a bromine atom at a specific position on an aniline derivative is governed by the electronic nature of the substituents already present on the ring. The powerful activating and ortho-, para-directing effects of the amino group often lead to multiple bromination products. rsc.orgnih.gov Consequently, strategies to control this reactivity are essential for the selective synthesis of compounds like 3-Bromo-2-fluoro-4-nitroaniline.

Bromination of Fluoro-nitroaniline Precursors

A direct and effective method for synthesizing the target compound involves the regioselective bromination of a suitable fluoro-nitroaniline precursor. For instance, the synthesis of 4-bromo-3-fluoro-2-nitroaniline (B1273212) (an isomer of the target compound) has been achieved by treating a fluoro-nitro-phenylamine precursor with N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). In one detailed procedure, a solution of the precursor in DMF at 0°C was treated dropwise with a solution of NBS, yielding the desired brominated product in high yield after workup. This approach highlights the use of specific brominating agents to control the position of halogenation on a pre-functionalized aniline ring.

Influence of Activators and Directing Groups in Bromination Reactions

The outcome of an electrophilic bromination reaction is dictated by the interplay of the directing effects of the substituents on the aniline ring.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the ring. rsc.org This high reactivity can lead to over-bromination, often resulting in the formation of tribromo-products. nih.govnumberanalytics.com

Fluoro Group (-F): Halogens are deactivating via the inductive effect but are ortho-, para-directing due to resonance.

Nitro Group (-NO₂): This group is strongly deactivating and a meta-director.

To achieve mono-bromination and control the position of substitution, the powerful activating effect of the amino group is often modulated by converting it into an acetanilide (B955) (-NHCOCH₃). numberanalytics.com This is done by reacting the aniline with a reagent like acetic anhydride. The resulting acetanilide group is still an ortho-, para-director, but it is less activating than the amino group, which prevents multiple substitutions. Furthermore, the bulkiness of the acetanilide group provides steric hindrance, favoring bromination at the less hindered para position. nih.govnumberanalytics.com After the bromination step, the acetyl group can be easily removed by hydrolysis to restore the amine functionality. nih.gov In the context of synthesizing this compound, the precursor would likely be a 2-fluoro-4-nitroaniline (B181687), where the directing effects of the fluoro and protected amino groups would guide the bromine to the C3 position.

Fluorination Techniques in the Synthesis of this compound

Introducing a fluorine atom onto an aromatic ring can be challenging and typically involves one of two major strategies: electrophilic fluorination or nucleophilic fluorination. The choice of method depends heavily on the nature of the substrate and the desired synthetic pathway.

Electrophilic and Nucleophilic Fluorination Approaches

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine ("F⁺") to a nucleophilic (electron-rich) aromatic ring. nih.govresearchgate.net Modern electrophilic fluorinating agents are often N-F based, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). researchgate.netgoogle.com These reagents are generally more stable and safer to handle than earlier options like elemental fluorine (F₂). rsc.org This approach would be suitable for a substrate that is sufficiently activated towards electrophilic attack, for example, a 3-bromo-4-nitroacetanilide, where the acetanilide group activates the ring for fluorination at the C2 position.

Nucleophilic Fluorination introduces a fluoride (B91410) anion (F⁻) to an electron-deficient aromatic ring that contains a good leaving group (such as -NO₂, -Cl, or -Br). This process, known as Nucleophilic Aromatic Substitution (SNAr), is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Interestingly, in SNAr reactions, fluorine itself can act as an excellent leaving group if the ring is sufficiently activated. masterorganicchemistry.com Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). nih.gov

A classic method for introducing fluorine via a nucleophilic route is the Balz-Schiemann reaction . This reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.orgjk-sci.combyjus.com The process involves diazotization of the amine with nitrous acid, followed by the introduction of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. byjus.com Gentle heating of this isolated salt then yields the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com This method could be employed by starting with a 3-bromo-4-nitro-2-aminoaniline precursor.

| Approach | Fluorine Source | Typical Reagents | Substrate Requirement |

|---|---|---|---|

| Electrophilic | "F⁺" | Selectfluor, NFSI | Electron-rich aromatic ring |

| Nucleophilic (SNAr) | F⁻ | KF, CsF, Me₄NF | Electron-poor ring with leaving group |

| Nucleophilic (Balz-Schiemann) | BF₄⁻ | HBF₄, NaNO₂ | Primary aromatic amine |

Stereochemical Control in Fluorine Introduction

Stereoselective fluorination is a sophisticated branch of organic chemistry focused on introducing fluorine atoms to create specific three-dimensional arrangements, or stereoisomers. numberanalytics.com This is critically important in medicinal chemistry, where the biological activity of a drug can depend on its precise stereochemistry. Methodologies to achieve this control include substrate control, where existing chirality in a molecule directs the approach of the fluorinating agent, and auxiliary control, where a temporary chiral group is attached to guide the reaction before being removed. nih.gov

However, the target molecule, this compound, is an achiral, planar aromatic compound. It does not possess any stereocenters. Therefore, the principles of stereochemical control are not applicable to its direct synthesis. The challenge in synthesizing this specific molecule lies in regiocontrol—ensuring the substituents are placed at the correct positions on the aromatic ring—rather than stereocontrol. While the development of chiral fluorinating agents and asymmetric fluorination catalysis is a vibrant area of research, these methods are employed when the desired product is chiral. google.comnih.gov

Nitration Reactions and Positional Selectivity Considerations

The introduction of a nitro group (-NO₂) onto the aniline ring is a key step that could occur at various stages of the synthesis. The positional selectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the substrate.

When nitrating a substituted aniline, the reaction is typically carried out using a mixture of nitric acid and sulfuric acid. jk-sci.com The directing effects of the substituents on a potential precursor, such as 2-fluoro-3-bromoaniline, would determine the position of the incoming nitro group.

-NH₂ group: Strongly ortho-, para-directing.

-F group: Weakly deactivating, ortho-, para-directing.

-Br group: Weakly deactivating, ortho-, para-directing.

A critical consideration in the nitration of anilines is the strongly acidic reaction medium. In the presence of concentrated sulfuric acid, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). rsc.org This anilinium ion is a powerful deactivating group and is a meta-director. Therefore, direct nitration of aniline often yields a significant amount of the meta-nitro product. rsc.org

To synthesize this compound, a likely synthetic route would involve the nitration of a 3-bromo-2-fluoroaniline (B1289246) precursor. In this case, the ortho-, para-directing effects of the amino and fluoro groups, and the bromo group would be in competition. The powerful directing effect of the amino group would strongly favor substitution at the C4 and C6 positions. The fluorine at C2 would also direct to C3 (already occupied) and C5. The bromine at C3 would direct to C2 (occupied), C4 and C6. The combined effects would strongly favor nitration at the C4 position, leading to the desired product. Careful control of reaction conditions, such as temperature, is crucial to ensure clean nitration and prevent side reactions. jk-sci.com

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -NH₃⁺ (Anilinium) | Strongly Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Direct Nitration of Halogenated Anilines

Direct nitration of a pre-existing halogenated aniline, such as 3-bromo-2-fluoroaniline, represents a straightforward approach to introducing the nitro group. This method typically involves treating the aniline derivative with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The amino group is a strong activating group and an ortho-, para-director, while the halogen substituents (fluoro and bromo) are deactivating but also ortho-, para-directing. The final position of the nitro group is determined by the combined directing effects of the substituents already present on the aromatic ring.

In the case of a related compound, 4-bromoaniline, direct nitration is achieved by first protecting the amine as an acetanilide, followed by reaction with nitric acid. prepchem.com The subsequent hydrolysis of the acetanilide yields the desired nitroaniline. prepchem.com This protective step is often necessary to prevent oxidation of the aniline ring by the strong nitrating mixture and to control the regioselectivity.

Challenges in the direct nitration of anilines include the potential for over-nitration and the formation of undesired isomers. For instance, the nitration of p-fluoroaniline has been shown to produce low yields unless performed under anhydrous conditions, as the presence of water can lead to the formation of resinous byproducts. google.com The optimization of reaction conditions, such as temperature and the ratio of acids, is crucial for maximizing the yield of the desired product.

Table 1: Examples of Direct Nitration of Halogenated Anilines

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | 1. Acetic Anhydride2. Nitric Acid3. HCl (hydrolysis) | 4-Bromo-2-nitroaniline (B116644) | Protection of the amino group as an acetanilide is used to control the reaction, yielding 57% after hydrolysis. | prepchem.com |

Sequential Nitration in Multi-step Synthetic Routes

To overcome the challenges of poor regioselectivity and low yields associated with direct nitration, multi-step synthetic routes are often employed. libretexts.orglumenlearning.com These sequences involve the strategic introduction of functional groups in a specific order to ensure the desired substitution pattern. A common strategy involves the protection of the highly activating amino group, followed by electrophilic aromatic substitution, and finally deprotection. magritek.com

For the synthesis of a similar compound, 2-bromo-5-fluoro-4-nitroaniline, a patented method outlines a multi-step sequence:

Protection: 2-bromo-5-fluoroaniline (B94856) is reacted with an amino-protecting reagent. google.com

Nitration: The protected aniline is then nitrated. This step introduces the nitro group at the desired position, directed by the existing substituents and the protecting group. google.com

Deprotection: The amino-protecting group is removed to yield the final product, 2-bromo-5-fluoro-4-nitroaniline, with high purity and a reported yield of 96.2%. google.com

This sequential approach offers superior control over the reaction's outcome compared to direct nitration. google.com By temporarily converting the amino group to an acetamido group, its activating effect is moderated, and steric hindrance can be used to direct incoming electrophiles. magritek.com The order of reactions is paramount; for example, nitration is often performed before bromination if a meta-directing nitro group is needed to guide the bromine to the correct position. libretexts.orglumenlearning.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis: A divergent pathway would start from a common intermediate, such as 2-fluoroaniline (B146934), which is then subjected to separate bromination and nitration reactions. The challenge with this approach lies in controlling the regioselectivity of each step, which can lead to a mixture of products that are difficult to separate.

Convergent (or Linear/Sequential) Synthesis: A convergent or, more accurately, a linear sequential pathway involves building the molecule step-by-step. An example is the multi-step route described previously, where the aniline is first protected, then substituted, and finally deprotected. google.com Another linear approach could involve the nitration of 3-bromo-2-fluoronitrobenzene (B1519329) followed by the reduction of the nitro group to an aniline, although this would result in 3-bromo-2-fluoroaniline, not the target compound. chemicalbook.com This step-by-step method generally provides better control and results in a purer final product.

Comparison of Efficiency and Atom Economy in Different Routes

The efficiency and atom economy of a synthetic route are critical metrics, particularly for industrial-scale production.

Direct Synthesis: A direct, single-step nitration appears to have a higher atom economy on paper because it involves fewer reagents and generates fewer intermediate waste streams. However, if the reaction suffers from low yields and produces significant amounts of isomeric byproducts, the practical efficiency and atom economy are drastically reduced due to the need for extensive purification and the loss of starting material. google.com For example, a direct bromination/nitration route for a related compound was reported to have only a 50% yield and produced impurities that complicated purification. google.com

Table 2: Qualitative Comparison of Synthetic Routes

| Metric | Direct Nitration | Multi-step Sequential Synthesis |

|---|---|---|

| Number of Steps | Low | High |

| Theoretical Atom Economy | High | Lower |

| Practical Yield & Purity | Often Low, mixture of isomers google.com | Often High, single isomer google.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety. imist.maatiner.gr Key areas for improvement include the choice of reagents and the reaction medium.

Safer Reagents: Traditional bromination often uses hazardous liquid bromine. Greener alternatives involve the in situ generation of bromine from safer, solid reagents like a sodium bromide/sodium bromate (B103136) mixture in an aqueous acidic medium. researchgate.net For the acylation protection step, conventional methods may use acetic anhydride, but greener approaches could utilize reagents like zinc dust/iron powder with acetic acid. sci-hub.st

Solvent Reduction and Safer Solvents: Many synthetic steps rely on organic solvents. Green approaches aim to replace these with water or to conduct reactions in a solvent-free environment. researchgate.net For example, a process for preparing 2,6-dibromo-4-nitroaniline (B165464) was developed as an organic solvent-free process. researchgate.net When solvents are necessary, choosing less hazardous options and developing systems for their recycling is a core green principle. imist.ma The recycling of an aqueous acidic filtrate has been demonstrated, reducing waste and improving the sustainability of the process. researchgate.net

Catalysis: The use of catalytic methods, such as the copper-catalyzed oxidative bromination of anilines, can be more efficient and environmentally benign than stoichiometric reagents. thieme-connect.com Catalytic processes reduce waste by using small amounts of a substance to facilitate the reaction.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness.

A critical factor in the nitration of halogenated anilines is the concentration of water in the reaction mixture. google.com As demonstrated in the synthesis of 4-fluoro-3-nitroaniline, carrying out the nitration under anhydrous conditions significantly reduces the formation of undesirable resinous byproducts, thereby increasing the yield of the desired product. google.com The molar ratio of the aniline to the nitrating agents (nitric acid and sulfuric acid) is another key parameter that must be optimized. google.com For example, in the synthesis of a related nitroaniline, the molar ratio of the protected aniline to the nitration reagent was optimized to be between 1:1.1 and 1:1.3. google.com Temperature control is also vital; nitration reactions are highly exothermic, and maintaining a low temperature is often necessary to prevent side reactions and ensure regioselectivity. google.com

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly influence the reaction rate, selectivity, and ease of product isolation. In the synthesis of substituted anilines, solvents often play multiple roles.

In nitration reactions, concentrated sulfuric acid is frequently used not only as a catalyst but also as the solvent. google.comchemicalbook.com Its high polarity helps to dissolve the reactants and stabilize the reactive nitronium ion intermediate. In other steps, such as bromination using N-bromosuccinimide (NBS), solvents like dimethylformamide (DMF) can be employed. The solvent's ability to dissolve both the substrate and the reagent is crucial for achieving a homogenous reaction mixture and facilitating the reaction.

The solvent can also impact the selectivity of a reaction. The polarity and coordinating ability of the solvent can influence the relative stability of different transition states, thereby favoring one reaction pathway over another. In a scalable synthesis, practical considerations such as solvent cost, toxicity, flammability, and the ease of removal and recycling are of paramount importance.

Catalyst Systems for Enhanced Synthetic Performance

Catalytic approaches are primarily centered on two main strategies: the direct, regioselective bromination of 2-fluoro-4-nitroaniline or the catalytic bromination of a precursor like 2-fluoroaniline, which is then followed by nitration. Key catalyst systems that have demonstrated high performance in these or analogous transformations include phase-transfer catalysts and copper-based systems.

Phase-Transfer Catalysis for Bromination

Phase-transfer catalysis represents a significant advancement in the halogenation of anilines. This method is particularly effective for the bromination of 2-fluoroaniline to produce 4-bromo-2-fluoroaniline, a key intermediate that can be subsequently nitrated to the target compound. The use of a quaternary ammonium (B1175870) bromide catalyst facilitates the reaction between molecular bromine and the 2-fluoroaniline substrate in an inert solvent.

One notable system employs a quaternary ammonium bromide, such as tetrabutylammonium (B224687) bromide, in a solvent like methylene (B1212753) chloride. This catalytic approach allows for high yields and selectivity in the bromination of 2-fluoroaniline. google.com The catalyst is believed to facilitate the transfer of bromide ions, enhancing the reactivity and directing the substitution. A key advantage of this method is the potential for continuous processing and the recycling of the catalyst and solvent mixture. google.com In a typical procedure, molecular bromine is added to a solution of 2-fluoroaniline and the tetrabutylammonium bromide catalyst in methylene chloride. The reaction proceeds efficiently, leading to the precipitation of the hydrobromide salt of the product, which can be easily recovered. This method has been reported to achieve very high yields, in some cases as high as 97%. google.com

Copper-Catalyzed Bromination Systems

Copper catalysts have emerged as a highly effective and practical option for the regioselective bromination of anilines. These systems offer an economical and environmentally more benign alternative to some traditional brominating agents.

One prominent method is the copper-catalyzed oxidative bromination of anilines using a simple copper salt, a bromide source, and an oxidant. For instance, a system composed of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as the catalyst, sodium bromide (NaBr) as the bromine source, and sodium persulfate (Na₂S₂O₈) as the oxidant in a mixed solvent system of acetonitrile (B52724) and water has been shown to be effective for the bromination of various anilines. thieme-connect.com This system has been successfully applied to the bromination of substrates structurally similar to the precursors of this compound, such as 2-nitroaniline (B44862) and 2-fluoroaniline. thieme-connect.com The reaction with 2-nitroaniline, for example, demonstrated high regioselectivity for the para-position, yielding 4-bromo-2-nitroaniline with excellent selectivity over the dibrominated byproduct. thieme-connect.com

The performance of this copper-catalyzed system is highlighted by the high yields and selectivity achieved under relatively mild conditions. The data below illustrates the effectiveness of this system for the bromination of relevant aniline derivatives.

| Substrate | Catalyst System | Yield of Monobrominated Product | Selectivity (Mono-bromo:Di-bromo) | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | 97% | 99.9:0.1 | thieme-connect.com |

| 2-Fluoroaniline | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | 63% | 85:15 | thieme-connect.com |

The following table summarizes the results for the copper-catalyzed bromination of 2-fluoroaniline in an ionic liquid.

| Substrate | Catalyst/Solvent System | Yield of 4-Bromo-2-fluoroaniline | Reference |

|---|---|---|---|

| 2-Fluoroaniline | CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide | Data for 4-chloro-2-fluoroaniline (B1294793) is 88% with CuCl₂ | beilstein-journals.org |

Note: While the direct yield for the bromination of 2-fluoroaniline was not explicitly stated, the corresponding chlorination yielded 88% of the para-chloro product, indicating the high efficiency of this system for para-halogenation.

These catalyst systems represent significant progress in the synthesis of halogenated anilines, offering enhanced performance in terms of yield, selectivity, and operational safety, which are all critical factors in the efficient production of this compound.

Nucleophilic Aromatic Substitution (SNA_r) Reactions

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing substituents is crucial as they stabilize this negatively charged intermediate. libretexts.org

Reactivity of Bromine and Fluorine Substituents in SNA_r

In activated aryl halides, the general order of leaving group ability in SNA_r reactions is F > Cl ≈ Br > I. nih.gov This "element effect" is counterintuitive based on carbon-halogen bond strengths but can be attributed to the high electronegativity of fluorine. nih.gov The fluorine atom's strong inductive effect polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov While the C-F bond is the strongest, the rate-determining step in many SNA_r reactions is the initial nucleophilic attack, not the departure of the leaving group. mdpi.com

Computational studies on related halonitroarenes have shown that the addition of a nucleophile to form the Meisenheimer intermediate is the rate-limiting step. mdpi.com The high electronegativity of fluorine stabilizes the transition state leading to this intermediate, thus accelerating the reaction. nih.gov In the case of this compound, the fluorine atom is expected to be more reactive towards nucleophilic displacement than the bromine atom.

Influence of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group (NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. libretexts.orgrsc.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitro group is para to the bromine atom and meta to the fluorine atom. Its electron-withdrawing effect is exerted through both induction and resonance.

The resonance effect of the nitro group is particularly important in stabilizing the negatively charged Meisenheimer intermediate formed during the SNA_r reaction. libretexts.org This stabilization is only possible when the nitro group is ortho or para to the site of nucleophilic attack, allowing the negative charge to be delocalized onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org This delocalization significantly lowers the activation energy of the reaction. libretexts.org

| Substituent Effect on Reactivity in SNA_r | |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) that stabilize the carbanion intermediate. |

| Deactivating Groups | Electron-donating groups that destabilize the carbanion intermediate. |

Mechanistic Pathways of Nucleophilic Attack and Halogen Displacement

The mechanism of SNA_r on this compound involves the initial attack of a nucleophile on the aromatic ring. libretexts.org Due to the activating effect of the nitro group and the relative reactivity of the halogens, nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine atom.

The proposed mechanistic pathway is as follows:

Nucleophilic Attack: The nucleophile adds to the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is the better leaving group compared to the bromide ion in this context. nih.gov

In some cases, particularly with strong nucleophiles, a concerted mechanism (cSNA_r) has been proposed where bond formation and bond breaking occur in a single step, bypassing the formation of a stable Meisenheimer intermediate. nih.gov However, for substrates with strong electron-withdrawing groups like the nitro group, the stepwise mechanism is generally favored. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. vanderbilt.edumasterorganicchemistry.com The nature of the substituents already present on the ring significantly influences the rate and regioselectivity of the reaction. wikipedia.orgvanderbilt.edu

Directing Effects of Amino, Fluoro, Bromo, and Nitro Groups on EAS

The substituents on the this compound ring have competing directing effects in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. vanderbilt.eduyoutube.com Its activating nature stems from its ability to donate its lone pair of electrons into the aromatic ring via resonance, which stabilizes the carbocation intermediate. wikipedia.org

Fluoro (-F) and Bromo (-Br) Groups: Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.orgvanderbilt.edu However, they are ortho-, para-directors because their lone pairs can be donated through resonance to stabilize the carbocation intermediate. libretexts.orgvanderbilt.edu

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. youtube.comyoutube.com It deactivates the ring towards electrophilic attack by strongly withdrawing electron density through both inductive and resonance effects, which destabilizes the carbocation intermediate. youtube.com

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -F | Weakly Deactivating | Ortho, Para |

| -Br | Weakly Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

Competitive Reactivity and Regioselectivity in EAS

The regioselectivity of an EAS reaction on this compound will be determined by the interplay of these directing effects. The powerful activating and ortho-, para-directing effect of the amino group is expected to dominate. vanderbilt.edu Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group.

The available positions for electrophilic substitution are C5 and C6.

Position 5: This position is ortho to the amino group and meta to the nitro group.

Position 6: This position is ortho to the amino group and ortho to the nitro group.

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a common and important transformation for nitroaromatic compounds, providing a route to the corresponding anilines.

The selective reduction of the nitro group in this compound to the corresponding diamine, 3-bromo-2-fluorobenzene-1,4-diamine, can be achieved using a variety of established methods for nitroarene reduction. sci-hub.st Given the presence of a reducible bromine atom, chemoselectivity is a key consideration.

Commonly employed methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. sci-hub.st These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. The use of sulfided platinum catalysts has been shown to be effective in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, which suggests it could be a viable method to avoid dehalogenation. sci-hub.st

Metal-free reductions are also an option. For instance, transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride or the use of sodium dithionite (B78146) are known to be effective for the reduction of nitroarenes. sci-hub.st

A summary of potential reducing agents for the selective reduction of the nitro group is presented in the table below.

| Reducing Agent/System | Typical Conditions | Comments |

| H₂ / Pd/C | Ethanol, Room Temperature | Common and efficient method. |

| H₂ / PtO₂ | Ethanol, Room Temperature | Highly active catalyst. |

| H₂ / Raney Nickel | Ethanol, Room Temperature | Cost-effective catalyst. |

| Fe / HCl or Acetic Acid | Reflux | Classical method, often used in industrial settings. |

| SnCl₂ / HCl | Room Temperature | Stoichiometric reducing agent, widely used in laboratory scale. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic media | A mild and often selective reducing agent. |

The choice of reducing agent and reaction conditions can significantly influence the product distribution in the reduction of nitroarenes. While strong reducing conditions generally lead to the formation of the corresponding amine, milder or specific reagents can yield intermediate products.

For instance, partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamine (B1172632) derivatives. The reaction of this compound with certain reducing agents under controlled conditions could potentially yield 3-Bromo-2-fluoro-4-nitrosoaniline or N-(3-Bromo-2-fluoro-4-aminophenyl)hydroxylamine. The formation of such intermediates is often transient, but they can sometimes be isolated.

The table below outlines the potential products based on the reducing agent and conditions.

| Reducing Agent | Potential Product(s) |

| Strong reducing agents (e.g., H₂/Pd/C, Fe/HCl) | 3-Bromo-2-fluorobenzene-1,4-diamine |

| Mild reducing agents (e.g., controlled potential electrolysis) | N-(3-Bromo-2-fluoro-4-aminophenyl)hydroxylamine |

| Specific oxidizing agents followed by reduction | 3-Bromo-2-fluoro-4-nitrosoaniline |

Oxidative Transformations of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

The oxidation of primary aromatic amines can lead to the formation of nitroso compounds. nih.gov For this compound, oxidation could potentially yield 1-bromo-2-fluoro-3-nitro-4-nitrosobenzene. Reagents such as Caro's acid (peroxymonosulfuric acid) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. nih.gov

Further oxidation of the nitroso compound or direct strong oxidation of the aniline can lead to the formation of a nitro derivative, in this case, 1-bromo-2-fluoro-3,4-dinitrobenzene. However, the presence of the already deactivating nitro group and the halogens on the ring would make this a challenging transformation.

The mechanism of aniline oxidation is complex and can proceed through various pathways. The initial step often involves the formation of a radical cation by one-electron oxidation of the amino group. This radical cation can then undergo further reactions.

In the formation of nitroso compounds, the proposed mechanism often involves the formation of a hydroxylamine intermediate, which is then further oxidized to the nitroso derivative. The oxidation of the hydroxylamine is typically faster than the initial oxidation of the amine.

Stronger oxidizing agents can lead to polymerization and the formation of complex colored products, which is a common side reaction in aniline oxidations.

Cross-Coupling Reactions Involving Bromine and Fluorine

The bromine atom in this compound is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.govlibretexts.org The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these catalytic cycles. This difference in reactivity allows for selective functionalization at the bromine-bearing position.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups by reacting this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.gov The presence of both an unprotected aniline and a nitro group on the ring is tolerated under modern Suzuki-Miyaura conditions. nih.gov

The fluorine atom, being on an aromatic ring, is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Its displacement would require harsh conditions or specialized catalytic systems that are not typically employed for routine synthetic transformations. Therefore, cross-coupling reactions on this compound are expected to occur selectively at the C-Br bond.

The table below summarizes some potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄ / Na₂CO₃ or other Pd catalysts/bases | Biaryls, styrenes, etc. |

| Heck | Alkenes | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted alkenes |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / BINAP / NaOt-Bu | Di- or tri-substituted anilines |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₄ / CuI / Et₃N | Aryl alkynes |

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processesresearchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com In the case of this compound, the presence of two different halogen atoms (bromine and fluorine) offers the potential for selective coupling. Generally, the reactivity of aryl halides in palladium-catalyzed oxidative addition, which is often the rate-determining step, follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. libretexts.org Consequently, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-F bond at the 2-position under typical Suzuki-Miyaura conditions.

Research on unprotected ortho-bromoanilines has demonstrated that Suzuki-Miyaura reactions can proceed efficiently without the need for protecting the amine group, yielding good to excellent outcomes with a variety of boronic esters. nih.gov A robust catalyst system, such as CataXCium A Pd G3, has been shown to be effective for coupling aryl, alkyl, benzyl, alkenyl, and heteroaromatic substituents. nih.gov The reaction tolerates a wide range of functional groups, including electron-donating and electron-withdrawing groups on the coupling partners. nih.gov

While specific studies on this compound are not prevalent, research on analogous structures like 3-bromo-4-fluoro-acetophenone shows that palladium-catalyzed amination occurs selectively at the C-Br bond, leaving the C-F bond intact. researchgate.net This chemoselectivity is attributed to the weaker C-Br bond compared to the C-F bond. This principle strongly suggests that a Suzuki-Miyaura coupling on this compound would also occur preferentially at the 3-position.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For this compound, the initial oxidative addition would selectively activate the C-Br bond.

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of related bromoaniline substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Reactant | Product Yield (%) |

| CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | ortho-bromoaniline | Good to Excellent |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 80-100 | Aryl Bromide | Moderate to Good |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Bromoaryl compound | Varies |

This table presents generalized data from studies on similar compounds to illustrate typical reaction conditions.

In addition to C-C bond formation, palladium catalysis is widely used for C-N bond formation (Buchwald-Hartwig amination). nih.govnih.gov For this compound, a palladium-catalyzed amination would be expected to proceed selectively at the C-Br position, allowing for the introduction of a secondary or tertiary amine substituent. The choice of ligand and base is crucial for achieving high yields and functional group tolerance. researchgate.netnih.gov

Functionalization via C-Br and C-F Bond Activation

The selective functionalization of this compound hinges on the differential reactivity of the C-Br and C-F bonds. The bond dissociation energy for a C-Br bond on a benzene ring is approximately 335 kJ/mol, whereas for a C-F bond it is around 523 kJ/mol. This significant difference is the basis for the high chemoselectivity observed in many cross-coupling reactions.

C-Br Bond Activation:

As established in the context of palladium-catalyzed reactions, the C-Br bond is the more labile of the two carbon-halogen bonds in this compound. Therefore, a wide array of transformations that rely on the oxidative addition of palladium to an aryl halide can be selectively performed at the 3-position. Besides the Suzuki-Miyaura and Buchwald-Hartwig reactions, other examples include:

Heck Coupling: Reaction with alkenes to form a new C-C double bond.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Stille Coupling: Reaction with organostannanes.

Carbonylation: Insertion of carbon monoxide to form carbonyl derivatives such as esters, amides, or aldehydes. researchgate.net

The choice of catalyst, specifically the ligand, can be critical. For instance, in a study on 3-bromo-4-trifloyl-thiophenes, the use of a bulky, electron-rich phosphine (B1218219) ligand like P(tBu₃)₂ favored C-Br bond cleavage, whereas a smaller ligand like PPh₃ resulted in the cleavage of the C-OTf bond. researchgate.net This demonstrates that while inherent bond strength is a primary determinant, selectivity can be fine-tuned with appropriate reaction conditions.

The following table illustrates the selective functionalization of the C-Br bond in a related compound, 3-bromo-4-fluoro-acetophenone, via palladium-catalyzed amination. researchgate.net

| Amine | Ligand | Base | Catalyst Loading (mol %) | Yield (%) |

| Morpholine | (2-Biphenyl)di-tert-butylphosphine | Cs₂CO₃ | 0.5 - 1.0 | High |

| Piperazine derivative | Pd(P(t-Bu)₃) catalyst system | K₃PO₄ | 0.05 - 1.0 | High |

Data adapted from related studies to show the principle of selective C-Br activation. researchgate.net

C-F Bond Activation:

The activation of the C-F bond is significantly more challenging due to its high strength and requires more forcing conditions or specialized catalytic systems. Typically, C-F bond activation is achieved using highly reactive, low-valent transition metal complexes, often featuring electron-rich ligands. Reactions involving C-F bond cleavage are less common but represent an active area of research. mdpi.com

For this compound, functionalization of the C-F bond would likely require prior reaction at the more reactive C-Br site. Once the C-Br bond has been functionalized, subsequent C-F activation could be attempted under more vigorous conditions. However, the presence of the nitro and amino groups might lead to side reactions under such conditions.

In some specialized systems, particularly with perfluoroarenes, palladium-catalyzed cross-coupling reactions involving C-F bond cleavage have been successfully developed. mdpi.com These reactions often require additives like lithium iodide to promote the oxidative addition of the C-F bond to the palladium center. mdpi.com It is conceivable that a similar strategy could be applied to activate the C-F bond in a derivative of this compound, although this remains a synthetic challenge.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Crystallography for Molecular and Supramolecular Architecture

While a single crystal X-ray diffraction analysis for 3-Bromo-2-fluoro-4-nitroaniline has not been reported, the examination of analogous structures, such as 2-Bromo-4-nitroaniline, provides a valuable template for predicting its solid-state behavior.

Single Crystal X-ray Diffraction Analysis of this compound

A hypothetical single crystal X-ray diffraction study of this compound would be anticipated to reveal a non-planar molecular geometry. The steric and electronic influence of the bromine, fluorine, and nitro group substituents on the aniline (B41778) ring would likely induce distortions from ideal planarity. For instance, in the related compound 2-Bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°, indicating near co-planarity. A similar, though likely more pronounced, effect would be expected in this compound due to the additional steric demand of the fluorine atom at the 2-position.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the crystalline state would be governed by a network of intermolecular interactions. Primary among these would be hydrogen bonds involving the amine (-NH2) group as a donor and the nitro (-NO2) group as an acceptor. In the crystal structure of 2-Bromo-4-nitroaniline, intermolecular N-H···O and N-H···N hydrogen bonds are observed, which link the molecules into a stable, extended network. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, potentially forming chains or sheets. The presence of the electronegative fluorine atom could also introduce weaker C-H···F interactions, further influencing the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent framework of a molecule in solution. While specific NMR data for this compound is not available, we can predict the expected spectral features.

1H, 13C, and 19F NMR for Structural Confirmation and Dynamics

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromo, fluoro, and nitro substituents. The -NH2 protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts dictated by the nature of the directly attached and neighboring substituents.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. A single resonance would be anticipated, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

By employing these advanced spectroscopic and crystallographic methodologies, a comprehensive and unambiguous structural characterization of this compound could be achieved, providing fundamental insights into its molecular and electronic properties.

Solid-State NMR for Conformational Studies

While solution-state NMR provides invaluable information about the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) offers a unique window into the conformational intricacies of molecules in their crystalline or amorphous solid forms. For a molecule like this compound, with its potential for rotational isomerism and specific intermolecular interactions in the solid state, ssNMR can be a powerful tool.

In the solid phase, the aniline ring, substituted with a bulky bromine atom, a highly electronegative fluorine atom, and a nitro group, is subject to restricted rotation around the C-N bond of the aniline group and the C-NO2 bond. These rotational barriers can lead to the existence of distinct conformers that are stable in the crystal lattice. Solid-state NMR, particularly techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between these conformers by probing the local electronic environment of each nucleus (¹³C, ¹⁵N, ¹H).

Computational studies on similar molecules, such as 4-methyl-2-nitroacetanilide, have demonstrated the sensitivity of ¹³C chemical shifts to the rotational positions of side-chains. nih.gov Similar computational approaches, combined with experimental ssNMR, could be employed for this compound to:

Identify the number of unique molecules in the asymmetric unit of the crystal.

Determine the specific conformation of the nitro and amino groups relative to the benzene (B151609) ring.

Elucidate the nature and geometry of intermolecular hydrogen bonds involving the amino and nitro groups.

Vibrational Spectroscopy: FTIR and Raman Spectroscopic Investigations

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on studies of analogous aniline derivatives, the following assignments can be anticipated: researchgate.netnih.govresearchgate.net

N-H Vibrations: The amino group (NH₂) will give rise to symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The position of these bands can be indicative of the extent of hydrogen bonding in the solid state.

NO₂ Vibrations: The nitro group (NO₂) is characterized by strong asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F and C-Br Vibrations: The carbon-fluorine (C-F) stretching vibration is expected in the 1100-1300 cm⁻¹ region, while the carbon-bromine (C-Br) stretching vibration will appear at a lower frequency, typically in the 500-700 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring will display a series of characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 700 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Analysis of Vibrational Modes and Their Assignment

A detailed assignment of the vibrational modes of this compound can be achieved through a combination of experimental FTIR and Raman data and theoretical calculations, most commonly using Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectra. This approach allows for a more definitive assignment of complex vibrational modes that arise from the coupling of various stretching and bending motions within the molecule. For instance, the in-plane and out-of-plane bending modes of the C-H, C-N, and C-NO₂ groups can be accurately assigned through such a combined experimental and theoretical approach.

Studies on Conformational Isomers via Vibrational Spectroscopy

Vibrational spectroscopy can also be a sensitive probe for the presence of conformational isomers. If different stable conformers of this compound exist in the sample, they may exhibit slightly different vibrational frequencies for certain modes, leading to the appearance of additional or broadened bands in the FTIR and Raman spectra. By comparing the experimental spectra with the predicted spectra for different possible conformers, it is possible to deduce the most stable conformation or the presence of a mixture of conformers.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass of this compound (C₆H₄BrFN₂O₂) can be calculated based on the most abundant isotopes of its constituent atoms. This calculated exact mass can then be compared with the experimentally determined value from HRMS to confirm the molecular formula with high confidence.

Fragmentation Pathways and Mechanistic Insights from MS/MS

Tandem mass spectrometry (MS/MS) provides a powerful analytical tool for the structural elucidation of complex organic molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively documented in the public domain, a detailed fragmentation pathway can be proposed based on the well-established fragmentation patterns of related nitroaromatic and halogenated aromatic compounds. The fragmentation of the molecular ion of this compound is anticipated to proceed through several competing pathways, primarily driven by the lability of the C-NO₂, C-Br, and C-F bonds, as well as potential rearrangements of the aromatic ring.

The initial step in the electron ionization (EI) mass spectrum is the formation of the molecular ion (M⁺˙). Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, corresponding to the presence of the⁷⁹Br and⁸¹Br isotopes.

A primary and highly characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical. nih.gov This cleavage is driven by the relative weakness of the C-N bond and the stability of the resulting aryl cation.

Another significant fragmentation route for nitroaromatics involves the loss of a neutral nitric oxide (NO) molecule, often followed by the expulsion of carbon monoxide (CO). nih.gov This "nitro-nitrite" rearrangement is a common feature in the mass spectra of aromatic nitro compounds.

The presence of halogen substituents introduces additional fragmentation channels. The cleavage of the C-Br bond to lose a bromine radical is a probable event, with the relative ease of cleavage being I > Br > Cl > F. The loss of the fluorine atom is less likely due to the high strength of the C-F bond.

Subsequent fragmentation of the primary fragment ions can lead to a cascade of smaller charged species. For instance, the ion resulting from the loss of the nitro group can further fragment by losing the bromine atom or through ring cleavage.

A proposed fragmentation scheme for this compound is detailed below. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, and⁷⁹Br).

| Proposed Fragment Ion | m/z (calculated) | Proposed Fragmentation Pathway | Neutral Loss |

|---|---|---|---|

| [C₆H₄BrFN₂O₂]⁺˙ (Molecular Ion) | 234 | Initial Ionization | - |

| [C₆H₄BrFN]⁺˙ | 188 | Loss of NO₂ from the molecular ion | NO₂ (46 Da) |

| [C₆H₄FN₂O]⁺˙ | 155 | Loss of Br from the molecular ion | Br (79 Da) |

| [C₆H₄BrFNO]⁺˙ | 204 | Loss of NO from the molecular ion | NO (30 Da) |

| [C₅H₄BrF]⁺˙ | 176 | Loss of CO from [C₆H₄BrFNO]⁺˙ | CO (28 Da) |

| [C₆H₄FN]⁺˙ | 109 | Loss of Br from [C₆H₄BrFN]⁺˙ | Br (79 Da) |

The fragmentation patterns of nitroaromatic compounds can be influenced by the relative positions of the substituents due to ortho effects. nih.gov In this compound, the ortho positioning of the fluorine and bromine atoms relative to the nitro and amino groups, respectively, could potentially lead to more complex rearrangement and fragmentation pathways that are not depicted in this generalized scheme. Detailed experimental investigation using high-resolution mass spectrometry and isotopic labeling would be necessary to fully elucidate the intricate fragmentation mechanisms of this specific molecule.

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational tool in quantum chemistry, enabling the investigation of the electronic structure of many-body systems, such as atoms and molecules. It is used to predict a wide array of molecular properties, including the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. These calculations are foundational for understanding the molecule's stability and reactivity.

For a molecule like 3-Bromo-2-fluoro-4-nitroaniline, DFT calculations, often utilizing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed picture of its three-dimensional structure. This process of finding the most stable structure is known as geometry optimization.

Prediction of Bond Lengths, Bond Angles, and Dihedral Angles

Through geometry optimization using DFT, the precise bond lengths, bond angles, and dihedral (torsional) angles of this compound can be predicted. These parameters define the molecule's shape and are critical for understanding its interactions with other molecules.

Table 1: Illustrative Predicted Geometrical Parameters for a Substituted Aniline (B41778) Derivative (based on data for similar compounds)

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-Br | ~1.90 Å | |

| C-F | ~1.35 Å | |

| C-NH2 | ~1.39 Å | |

| C-NO2 | ~1.47 Å | |

| N-O | ~1.23 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| C-C-Br | ~120° | |

| C-C-F | ~120° | |

| C-C-NH2 | ~120° | |

| C-C-NO2 | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic compounds as specific computational data for this compound is not available in the cited sources.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing these calculations, scientists can identify the most stable conformer, which is the one that exists at the global energy minimum. For this compound, this would involve analyzing the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring. The orientation of these groups can be influenced by steric hindrance and intramolecular hydrogen bonding, which would be revealed in the potential energy surface scan.

Electronic Structure Analysis

HOMO-LUMO Energy Gap and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For nitroaniline derivatives, the HOMO is typically localized on the aniline part of the molecule, which is electron-rich, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. Quantum chemical calculations for 4-nitroaniline (B120555), for example, have shown that this charge transfer occurs within the molecule. researchgate.net A similar phenomenon would be expected for this compound.

Table 2: Illustrative Frontier Orbital Energies for a Nitroaniline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

Charge Distribution Analysis: Mulliken and NBO Charges

Understanding how charge is distributed across the atoms of a molecule is fundamental to predicting its reactivity. Two common methods for calculating atomic charges are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken analysis partitions the total electron density among the atoms in a molecule. While computationally simple, its results can be highly dependent on the basis set used. NBO analysis, on the other hand, provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. NBO charges are generally considered to be more reliable than Mulliken charges. researchgate.net

In this compound, the electronegative fluorine, bromine, and oxygen atoms are expected to carry negative charges, while the carbon and hydrogen atoms would be more positive. The nitrogen atoms will have charges that depend on their bonding environment (amino vs. nitro group).

Table 3: Illustrative Atomic Charges for a Substituted Aniline Derivative

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| C (attached to Br) | Positive | Positive |

| C (attached to F) | Positive | Positive |

| C (attached to NH2) | Negative | Negative |

| C (attached to NO2) | Positive | Positive |

| Br | Negative | Negative |

| F | Negative | Negative |

| N (of NH2) | Negative | Negative |

| N (of NO2) | Positive | Positive |

Note: This table provides an illustrative representation of expected charge distribution. The exact values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and potentially the fluorine atom, making these sites attractive to electrophiles. The area around the hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack or their ability to act as hydrogen bond donors. Studies on similar molecules like 4-nitroaniline have utilized MEP maps to understand regions of reactivity. thaiscience.info

Simulation of Spectroscopic Data

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for predicting the spectroscopic properties of molecules with a high degree of accuracy. These simulations are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical Prediction of Vibrational (FTIR, Raman) Spectra

The vibrational spectra of this compound, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be theoretically predicted using DFT calculations. These calculations determine the harmonic vibrational frequencies arising from the 3N-6 fundamental modes of vibration for this non-linear molecule, where N is the number of atoms. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds.

The process involves optimizing the molecular geometry of this compound to its ground state energy minimum. Subsequently, the vibrational frequencies and their corresponding intensities (for FTIR) and Raman activities are calculated. These theoretical predictions are crucial for assigning the absorption bands and Raman shifts observed in experimental spectra to their respective molecular vibrations. For instance, characteristic vibrational modes for the amine (N-H), nitro (N-O), and carbon-halogen (C-Br, C-F) groups can be identified.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) (Note: Specific calculated values from dedicated research papers are not publicly available. This table illustrates the expected output of such a study.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric Stretching | ~3400-3500 |

| Amino (-NH₂) | Asymmetric Stretching | ~3300-3400 |

| Amino (-NH₂) | Scissoring | ~1600-1650 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1500-1550 |

| Nitro (-NO₂) | Symmetric Stretching | ~1300-1350 |

| Carbon-Fluorine (C-F) | Stretching | ~1100-1200 |

Computation of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. For this compound, theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra can be simulated.

The GIAO calculation provides the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. These theoretical chemical shifts are highly sensitive to the electronic environment of each atom, making them an excellent tool for structural elucidation. The calculated shifts can predict the positions of the peaks in the NMR spectrum, aiding in the assignment of experimental data and confirming the molecular structure.

UV-Visible Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) absorption spectra of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states.

The simulation provides information on the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. A key aspect of this analysis is the identification of the nature of these electronic transitions. For a molecule like this compound, transitions are often characterized as involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These can be π → π* or n → π* transitions, providing insight into the electronic structure and chromophoric properties of the molecule.

Quantum Chemical Parameters and Global Reactivity Indices

Chemical Hardness, Softness, and Electrophilicity Index

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Table 2: Illustrative Quantum Chemical Parameters for this compound (Note: Specific calculated values from dedicated research papers are not publicly available. This table illustrates the expected output of such a study.)

| Parameter | Formula | Illustrative Value |

|---|---|---|

| E(HOMO) | - | -6.5 eV |

| E(LUMO) | - | -2.5 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 eV |

| Chemical Softness (S) | 1 / η | 0.5 eV⁻¹ |

Fukui Functions for Nucleophilic and Electrophilic Sites

While global reactivity indices describe the molecule as a whole, Fukui functions provide information about the local reactivity at specific atomic sites. ambeed.com The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes.

By calculating the condensed Fukui functions for each atom, it is possible to identify the most likely sites for nucleophilic and electrophilic attack:

f⁺(r): For nucleophilic attack (attack by a nucleophile), this function indicates the sites where an additional electron is most likely to be accommodated. Atoms with a higher f⁺ value are more susceptible to nucleophilic attack.

f⁻(r): For electrophilic attack (attack by an electrophile), this function indicates the sites from which an electron is most easily removed. Atoms with a higher f⁻ value are more prone to electrophilic attack.

This analysis is critical for understanding the regioselectivity of chemical reactions involving this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to map out potential reaction pathways. For a molecule like this compound, these could include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, or reactions involving the amino or nitro groups. A computational investigation would typically involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and potential products.

Transition State Searching: Identifying the saddle points on the potential energy surface that connect reactants and products. This is a critical step in understanding the mechanism of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the desired reactants and products.

Despite the utility of these methods, a thorough search of the scientific literature reveals no specific studies that have applied these techniques to elucidate the reaction pathways of this compound.

The calculation of energy barriers (activation energies) is a cornerstone of computational reaction kinetics. These barriers determine the rate of a chemical reaction under given conditions. Theoretical models can provide quantitative predictions of these barriers, which can then be used to estimate reaction rate constants, often in conjunction with Transition State Theory (TST).

A theoretical study on this compound would likely involve the calculation of the Gibbs free energy of activation (ΔG‡). This would allow for a comparison of the feasibility of different potential reaction pathways. For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations could determine whether substitution of the bromo or fluoro group is more kinetically favorable by comparing the energy barriers for each pathway.